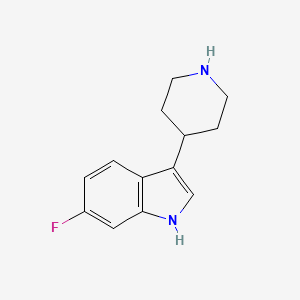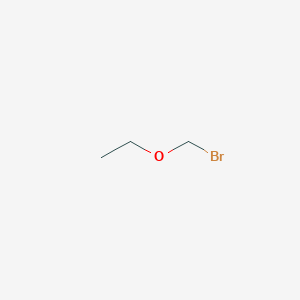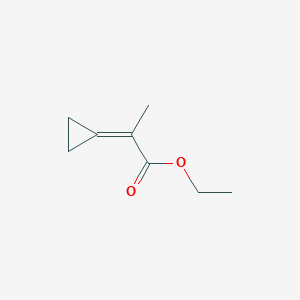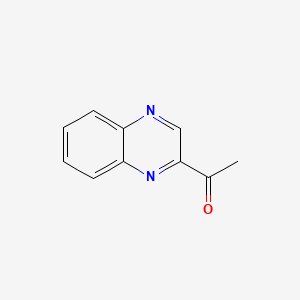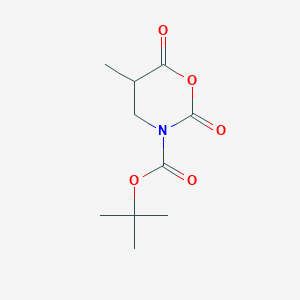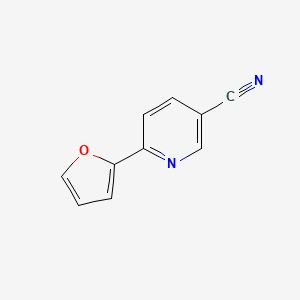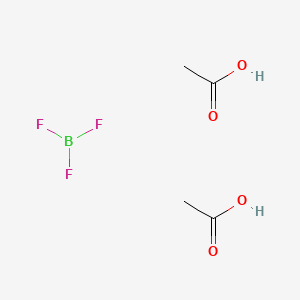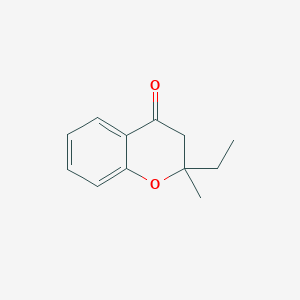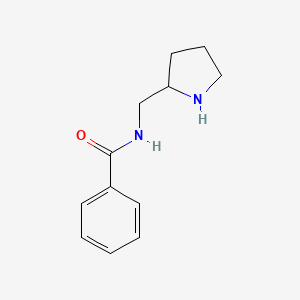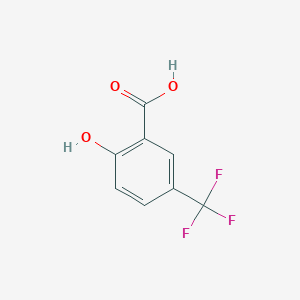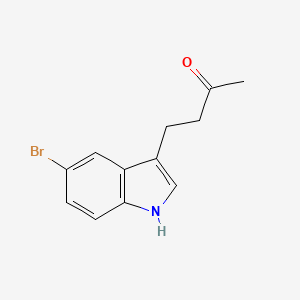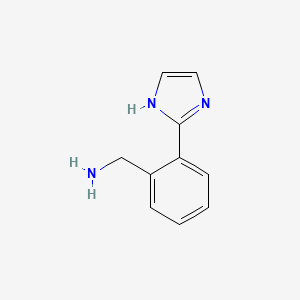
(2-(1H-Imidazol-2-YL)phenyl)methanamine
Vue d'ensemble
Description
(2-(1H-Imidazol-2-YL)phenyl)methanamine: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Aromatic Aldehyde and o-Phenylenediamine Method:
Reactants: Aromatic aldehyde and o-phenylenediamine.
Conditions: In the presence of N,N-dimethylformamide and sulfur, the reaction yields (2-(1H-Imidazol-2-YL)phenyl)methanamine.
-
Grignard Reaction:
Reactants: 2-formyl-1-methyl-1H-imidazole and phenylmagnesium bromide.
Conditions: The reaction is carried out under anhydrous conditions with a Grignard reagent.
Procedure: The Grignard reagent adds to the formyl group, followed by cyclization to form the imidazole ring and subsequent introduction of the methanamine group.
Industrial Production Methods:
- Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methanamine group can lead to the formation of corresponding imines or amides.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the imidazole ring to a more saturated form or reduce any present nitro groups to amines.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups onto the phenyl or imidazole ring.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Acts as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms in the imidazole ring.
Biology and Medicine:
- Investigated for its potential as an antimicrobial and anticancer agent .
- Serves as a precursor for the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its stable aromatic structure .
- Employed in the development of materials with specific electronic properties.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors .
- It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
- In biological systems, it may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
-
(1-Methyl-1H-imidazol-2-yl)methanamine:
- Similar structure but with a methyl group instead of a phenyl group.
- Exhibits different reactivity and biological activity due to the absence of the aromatic ring .
-
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride:
Uniqueness:
- The presence of both the phenyl and imidazole rings in (2-(1H-Imidazol-2-YL)phenyl)methanamine provides a unique combination of aromatic stability and nitrogen-based reactivity.
- This dual functionality makes it a versatile compound in both synthetic chemistry and biological applications.
Propriétés
IUPAC Name |
[2-(1H-imidazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457540 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-16-1 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
